molecular formula C13H11BrN2O3 B2648332 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid CAS No. 882219-33-2

3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2648332
CAS No.: 882219-33-2
M. Wt: 323.146
InChI Key: IIKCKTQNZCORGZ-UHFFFAOYSA-N
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Description

3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid is an organic compound that features a bromophenyl group, a formyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylpropanoic acid to obtain 3-(3-bromophenyl)propanoic acid . This intermediate is then subjected to formylation and cyclization reactions to introduce the pyrazole ring and formyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-[3-(3-carboxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid.

    Reduction: 3-[3-(3-bromophenyl)-4-hydroxymethyl-1H-pyrazol-1-yl]propanoic acid.

    Substitution: 3-[3-(3-substituted phenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid.

Scientific Research Applications

3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the formyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both a pyrazole ring and a formyl group, which are not commonly found together in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[3-(3-bromophenyl)-4-formylpyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-11-3-1-2-9(6-11)13-10(8-17)7-16(15-13)5-4-12(18)19/h1-3,6-8H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKCKTQNZCORGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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